Physical and chemical properties of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
Physical and chemical properties of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and reactivity of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and fine chemicals.[1][2]
Introduction to 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a derivative of the 2,3-dihydrobenzofuran heterocyclic system, a scaffold present in numerous natural products and pharmacologically active compounds.[1][2] The presence of the reactive acyl chloride group at the 5-position of the benzofuran ring makes it a key building block for introducing the 2-methyl-2,3-dihydrobenzofuran moiety into larger molecular frameworks through reactions such as esterification, amidation, and Friedel-Crafts acylation.[3][4]
The structural features of this molecule, including the chiral center at the 2-position and the electron-rich aromatic ring, offer diverse opportunities for chemical modification and the development of novel compounds with potential applications in medicinal chemistry and materials science.
Caption: Chemical Structure of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
Physicochemical Properties
While specific experimental data for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Basis |
| CAS Number | 55746-01-5 | [5] |
| Molecular Formula | C₁₀H₉ClO₂ | [5] |
| Molecular Weight | 196.63 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from 2,3-Dihydro-benzofuran-5-carbonyl chloride which is a white solid.[6] |
| Melting Point | Not available. Likely in the range of 50-80 °C. | Estimation based on similar aromatic acyl chlorides. |
| Boiling Point | Not available. Decomposes upon heating at atmospheric pressure. | Typical for acyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines). | General solubility of acyl chlorides. |
Synthesis and Handling
The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is typically achieved in a two-stage process: first, the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.
Caption: General Synthetic Workflow
Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (Precursor)
A common route to this precursor involves the Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran, followed by oxidation, or direct carboxylation.[3]
Protocol: Friedel-Crafts Acylation and Haloform Reaction
-
Acylation: To a solution of 2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Oxidation (Haloform Reaction): Dissolve the resulting 5-acetyl-2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dioxane). Add a solution of sodium hypobromite (or hypochlorite) dropwise at a controlled temperature. Stir until the reaction is complete. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid.
Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
Protocol: Chlorination of Carboxylic Acid
This conversion is a standard procedure in organic synthesis.[4]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction Conditions: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride can be purified by distillation under high vacuum or used directly in subsequent reactions.
Handling and Storage
Due to its reactivity, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride requires careful handling.
-
Moisture Sensitivity: It is highly reactive towards water and moisture, leading to hydrolysis back to the carboxylic acid and the release of corrosive hydrogen chloride gas. All handling should be performed under anhydrous conditions in a well-ventilated fume hood.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and bases.[9]
Chemical Reactivity and Applications
The chemistry of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is dominated by the electrophilic nature of the acyl chloride group.
Nucleophilic Acyl Substitution
This is the primary mode of reactivity, where the chloride ion is displaced by a nucleophile.
-
Hydrolysis: Reacts readily with water to form 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid. This reaction is often vigorous.
-
Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding esters.[10][11]
-
Amidation: Reacts with primary or secondary amines to yield amides. A base is typically used to neutralize the HCl byproduct.[4][12]
Caption: Generalized Hydrolysis Mechanism
Friedel-Crafts Acylation
The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst.[3][13] This allows for the formation of a new carbon-carbon bond and the synthesis of various ketone derivatives.
Applications in Synthesis
The reactivity of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride makes it a versatile intermediate for the synthesis of:
-
Pharmaceuticals: Many benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This acyl chloride can be used to introduce the 2-methyl-2,3-dihydrobenzofuran scaffold into potential drug candidates.
-
Agrochemicals: The benzofuran core is also found in some herbicides and fungicides.[14]
-
Fine Chemicals and Materials: The ability to form esters and amides allows for its incorporation into polymers and other advanced materials.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets and a singlet in the range of δ 7.0-8.0 ppm.
-
Dihydrofuran Protons: A multiplet for the proton at the chiral center (C2) around δ 4.8-5.2 ppm, and two doublets of doublets for the diastereotopic protons at C3 between δ 2.8-3.5 ppm.
-
Methyl Protons: A doublet at approximately δ 1.4-1.6 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal around δ 168-172 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Dihydrofuran Carbons: Signals for C2 and C3 in the aliphatic region, typically δ 75-85 ppm for C2 and δ 30-40 ppm for C3.
-
Methyl Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1780-1815 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 650-800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): An intense peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of ³⁷Cl.
-
Major Fragmentation: Loss of the chlorine atom ([M-Cl]⁺) at m/z 161, and loss of the carbonyl group ([M-COCl]⁺) at m/z 133.
Safety and Disposal
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[8]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Water-reactive: Reacts with water to produce corrosive HCl gas.
Disposal:
Dispose of in accordance with local, state, and federal regulations. Small quantities can be carefully quenched by slowly adding to a stirred solution of sodium bicarbonate. The resulting mixture should be neutralized before disposal.
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